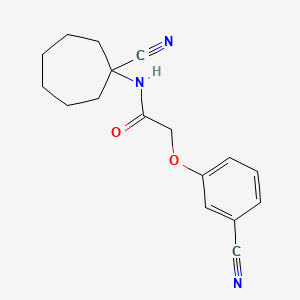
N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide, also known as CCPA, is a potent and selective agonist of the A1 adenosine receptor. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide exerts its effects by binding to and activating the A1 adenosine receptor, which is a G protein-coupled receptor. Activation of the A1 receptor leads to the inhibition of adenylate cyclase and the activation of potassium channels, resulting in the hyperpolarization of the cell membrane and the inhibition of neurotransmitter release. N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide also inhibits the activity of phosphodiesterase, which leads to an increase in the intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger that regulates various cellular processes.
Biochemical and Physiological Effects:
N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide also has cardioprotective effects by reducing myocardial ischemia-reperfusion injury and decreasing infarct size. Moreover, N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide has anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
実験室実験の利点と制限
N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Moreover, it is a potent and selective agonist of the A1 adenosine receptor, which makes it a valuable tool for studying the role of the A1 receptor in various cellular processes. However, N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide also has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which makes it difficult to study its long-term effects. Moreover, N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide has a low solubility in water, which makes it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide. One direction is to study its potential therapeutic applications in other diseases such as neurodegenerative diseases and diabetes. Another direction is to study its long-term effects and its potential side effects in vivo. Moreover, future studies could focus on developing more potent and selective agonists of the A1 adenosine receptor based on the structure of N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide.
合成法
N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide can be synthesized by reacting 1-cyanocycloheptanecarboxylic acid with 3-cyanophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide can be purified by recrystallization or column chromatography.
科学的研究の応用
N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as ischemia, inflammation, and cancer. It has been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury and decreasing infarct size. N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide has been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
特性
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c18-11-14-6-5-7-15(10-14)22-12-16(21)20-17(13-19)8-3-1-2-4-9-17/h5-7,10H,1-4,8-9,12H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYOLMMTDWFCQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)COC2=CC=CC(=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

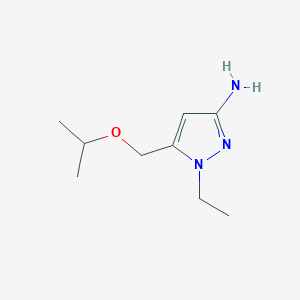
![1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2398483.png)
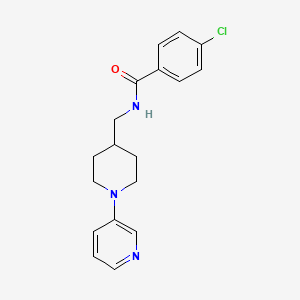
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2398488.png)
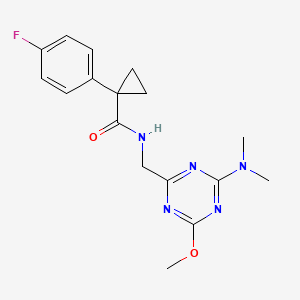

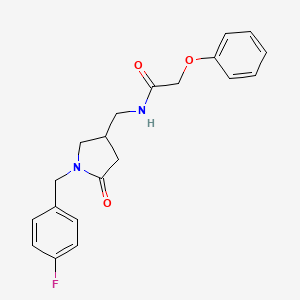


![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2398496.png)
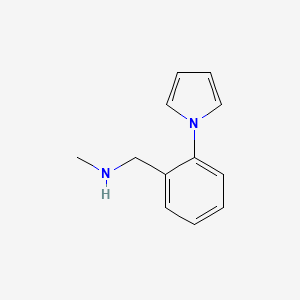
![6-Oxabicyclo[3.2.1]octan-1-amine;hydrochloride](/img/structure/B2398498.png)
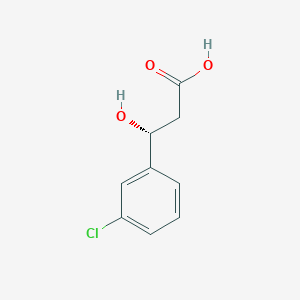
![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2398501.png)